1-Propan-2-ylsulfanyl-4-propylbenzene
Description
1-Propan-2-ylsulfanyl-4-propylbenzene is an aromatic compound featuring a benzene ring substituted with a propyl group at the para position (C4) and an isopropylsulfanyl (thioether) group at the ortho position (C1). Its molecular formula is C₁₂H₁₈S, with a molecular weight of 194.34 g/mol. The thioether group contributes moderate polarity, while the propyl substituent enhances hydrophobicity.
Properties
IUPAC Name |
1-propan-2-ylsulfanyl-4-propylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-4-5-11-6-8-12(9-7-11)13-10(2)3/h6-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZMLADOXQGGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)SC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 1-Propan-2-ylsulfanyl-4-propylbenzene, enabling a comparative analysis of their properties, hazards, and applications.
(Prop-2-yn-1-ylsulfanyl)carbonitrile
- CAS : 24309-48-6
- Formula : C₄H₃NS
- Functional Groups : Alkyne, nitrile, sulfanyl.
- Key Properties: Smaller molecular size, high reactivity due to the propargyl (alkyne) and nitrile groups.
Propyl 4-Hydroxybenzoate (Propyl Paraben)
- Formula : C₁₀H₁₂O₃
- Functional Groups : Ester, hydroxyl.
- Key Properties : Polar due to the hydroxyl group, with higher water solubility than the target compound.
- Applications : Widely used as a preservative in pharmaceuticals and personal care products.
1-(4-Methylphenyl)-1-propanol
- CAS : 25574-04-3
- Formula : C₁₀H₁₄O
- Functional Groups : Alcohol, methyl.
- Key Properties : High polarity from the hydroxyl group, enabling hydrogen bonding and higher boiling points compared to thioethers.
- Hazards: No classified hazards reported .
- Applications : Intermediate in organic synthesis, particularly for fragrances or pharmaceuticals.
Propionylbenzene (1-Phenyl-1-propanone)
- CAS : 93-55-0
- Formula : C₉H₁₀O
- Functional Groups : Ketone.
- Key Properties : High polarity due to the carbonyl group, requiring storage at -20°C in acetonitrile for stability .
- Hazards: No direct hazards reported, but sensitivity to degradation necessitates cold storage.
- Applications : Analytical reference standard in chemical research.
Comparative Data Table
Key Findings
Functional Group Impact: Thioether groups (target compound) confer lower polarity compared to hydroxyl or ketone groups, reducing water solubility but enhancing compatibility with nonpolar solvents. Ketones (Propionylbenzene) and alcohols (1-(4-Methylphenyl)-1-propanol) exhibit higher reactivity toward nucleophiles and oxidants, respectively .
Stability :
- The target compound’s thioether and alkyl substituents suggest greater stability under ambient conditions compared to Propionylbenzene, which requires cold storage .
Hazard Profiles: Limited toxicological data exist for sulfur-containing aromatics like the target compound and (Prop-2-yn-1-ylsulfanyl)carbonitrile, emphasizing the need for further study .
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